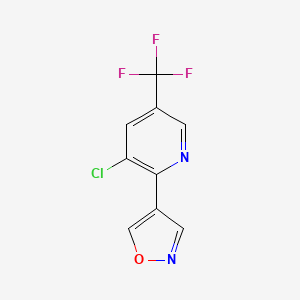

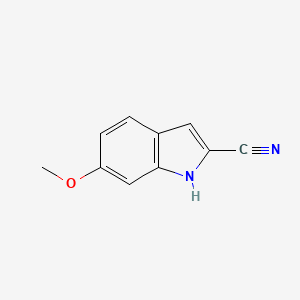

3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

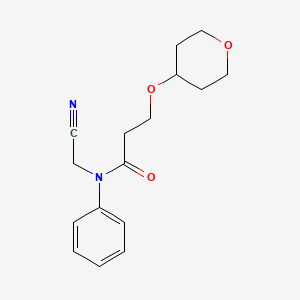

3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine, also known as CITP, is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. It is a heterocyclic compound that is characterized by a pyridine ring fused with an isoxazole ring and has a trifluoromethyl group attached to the nitrogen atom of the pyridine ring. CITP is a versatile molecule that is used in a variety of applications, such as synthesis of other compounds, drug development, and biological research.

Aplicaciones Científicas De Investigación

Halogen Shuffling and Electrophilic Substitutions

- Halogen Shuffling in Pyridines: 2-chloro-6-(trifluoromethyl)pyridine undergoes neat conversion into its 3-iodo derivative, providing a base for further manipulation in reaction sequences consisting of halogen/metal exchange and electrophilic trapping, showcasing the chemical's versatility in synthetic organic chemistry (Mongin et al., 1998).

Fungicidal Properties and Molecular Structure

- Fluazinam - Fungicide Application: The title compound, also known as the fungicide fluazinam, exhibits a significant dihedral angle between the pyridine and benzene ring planes, demonstrating its stable molecular structure and potential efficacy in agriculture (Jeon et al., 2013).

Synthesis of Pesticides and Herbicides

- Synthesis of Pesticides: 2,3-Dichloro-5-trifluoromethyl pyridine, a variant of the chemical, is widely used in the synthesis of pesticides, highlighting its importance in agricultural chemistry (Lu Xin-xin, 2006).

- Synthesis of Trifloxysulfuron - Herbicide Application: The compound is a key intermediate for the synthesis of the highly efficient herbicide trifloxysulfuron, signifying its role in the development of agricultural chemicals (Zuo Hang-dong, 2010).

Antimicrobial Activities and DNA Interaction

- Antimicrobial Activities and DNA Interaction: Studies have characterized the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine and its interaction with DNA, shedding light on its potential applications in pharmaceutical and biological research (Evecen et al., 2017).

Regioselective Synthesis and Functionalization

- Regioselective Synthesis of Pyridine Derivatives: The chemical serves as a model substrate for regioselective synthesis and functionalization, demonstrating its utility in complex chemical syntheses (Yang et al., 2013).

Propiedades

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2O/c10-7-1-6(9(11,12)13)3-14-8(7)5-2-15-16-4-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYNWOFIORAVAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=CON=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378682.png)

![3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one](/img/structure/B2378684.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2378690.png)

![2-Amino-3-methoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2378695.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2378698.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)